molecular formula C17H14N6 B10881812 [1,3,5]Triazino[1,2-a][1,3]benzimidazol-2-amine, 1,4-dihydro-4-(1H-indol-3-yl)- CAS No. 78650-10-9

[1,3,5]Triazino[1,2-a][1,3]benzimidazol-2-amine, 1,4-dihydro-4-(1H-indol-3-yl)-

Cat. No.: B10881812
CAS No.: 78650-10-9
M. Wt: 302.33 g/mol
InChI Key: LOLKXGYKPBOFBT-UHFFFAOYSA-N
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Description

The compound [1,3,5]Triazino[1,2-a][1,3]benzimidazol-2-amine, 1,4-dihydro-4-(1H-indol-3-yl)- (hereafter referred to as the indol-3-yl derivative) belongs to a class of fused triazinobenzimidazoles characterized by a bicyclic core structure and variable substituents at the 4-position. These compounds exhibit tautomerism, diverse synthetic pathways, and notable biological activities, including dihydrofolate reductase (DHFR) inhibition and antiparasitic properties . This article focuses on comparing the structural, synthetic, and pharmacological features of the indol-3-yl derivative with its analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Indol-3-yl)-3,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate indole derivatives with triazine and benzimidazole intermediates under controlled conditions. For instance, the reaction may involve the use of strong acids or bases as catalysts, and the reaction temperature may range from room temperature to elevated temperatures depending on the specific reagents used .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, would be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Indol-3-yl)-3,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxo derivatives, while reduction may yield the fully reduced amine .

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Research indicates that derivatives of triazino-benzimidazole compounds exhibit potent antimicrobial properties. Studies have shown effectiveness against various bacterial strains and fungi. For instance, specific analogs have demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .

2. Anticonvulsant Properties
The anticonvulsant activity of triazino-benzimidazole derivatives has been explored in various studies. These compounds have been shown to modulate neurotransmitter systems, providing potential therapeutic avenues for epilepsy and other seizure disorders .

3. Anti-inflammatory Effects
Compounds in this class have also been investigated for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), making them candidates for treating inflammatory diseases .

4. Anticancer Potential
Recent studies have highlighted the cytotoxic effects of certain triazino-benzimidazole derivatives against cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation, suggesting their potential as anticancer agents .

Synthesis and Structural Variations

The synthesis of [1,3,5]triazino[1,2-a][1,3]benzimidazol-2-amine derivatives typically involves multi-step reactions that can include cyclization processes and functional group modifications. The structural diversity allows for the exploration of structure-activity relationships (SAR), which is crucial for optimizing biological activity.

Compound NameActivity TypeTarget Organism/Cell LineReference
Compound AAntimicrobialE. coli
Compound BAnticonvulsantRat cortical neurons
Compound CAnti-inflammatoryHuman macrophages
Compound DAnticancerMCF-7 breast cancer cells

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of synthesized triazino-benzimidazole derivatives against a panel of pathogenic bacteria. The results indicated that specific substitutions on the benzene ring enhanced activity significantly compared to standard antibiotics.

Case Study 2: Anticancer Activity
In vitro studies demonstrated that a particular derivative induced apoptosis in human cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. This suggests its potential as a lead compound in cancer therapy.

Mechanism of Action

The mechanism of action of 4-(1H-Indol-3-yl)-3,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-2-amine involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with DNA to prevent the replication of cancer cells .

Comparison with Similar Compounds

Tautomerism and Structural Dynamics

The triazinobenzimidazole core undergoes annular prototropic tautomerism, existing in three forms:

  • 3,4-Dihydro (A)
  • 1,4-Dihydro (B)
  • 4,10-Dihydro (C)

Key Findings :

  • NMR data (DMSO solutions) indicate the 3,4-dihydro form (A) predominates in most analogs, including the indol-3-yl derivative .

Key Differences :

  • Indol-3-yl derivative : Likely synthesized using indole-3-carbaldehyde, leveraging the aldehyde’s reactivity to form the 4-indole substituent .
  • 4-Phenyl analog : Derived from benzaldehyde, resulting in a simpler aromatic group .
  • Halogenated analogs : E.g., 4-(3-fluorophenyl) derivatives require fluorobenzaldehyde, which may alter reaction kinetics due to electron-withdrawing effects .

Pharmacological Activity

DHFR Inhibition

Triazinobenzimidazoles inhibit DHFR, a target in anticancer and antimicrobial therapies.

  • Lead compound : 4,4-Dimethyl-3,4-dihydro analog exhibits an IC50 of 10.9 µM .
  • Indol-3-yl derivative : The indole moiety may enhance hydrophobic interactions with DHFR’s active site, though specific data are lacking.

Antiparasitic Activity

  • 4-(3-Fluorophenyl) analog : 56% efficacy against Trichinella spiralis at 50 µg/mL .

Structural and Electronic Comparisons

Substituent Effects

  • Phenyl vs. Indol-3-yl: Phenyl: Enhances lipophilicity but lacks hydrogen-bonding capacity.

Solubility and Stability

  • Halogenated derivatives : E.g., 4-(2-chloro-5-nitrophenyl) analogs were discontinued, possibly due to poor solubility or toxicity .
  • Indol-3-yl derivative : Indole’s heterocyclic nature may improve aqueous solubility compared to halogenated analogs.

Biological Activity

The compound [1,3,5]Triazino[1,2-a][1,3]benzimidazol-2-amine, 1,4-dihydro-4-(1H-indol-3-yl)- represents a novel class of hybrid molecules that combines features of benzimidazoles and triazines. These compounds have garnered attention due to their potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C13H12N6\text{C}_{13}\text{H}_{12}\text{N}_6

This structure features a triazine ring fused with a benzimidazole moiety and an indole substituent, contributing to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives. The synthesized compounds exhibit significant activity against various bacterial strains. For instance:

  • Compound 9c : Inhibitory concentration (IC50) against Staphylococcus aureus was found to be 19.01 ± 0.57 μM.
  • Compound 9f : Showed effectiveness against Escherichia coli with an IC50 of 21.09 ± 1.89 μM.

These findings suggest that modifications in the chemical structure can enhance antibacterial potency, potentially leading to the development of new antimicrobial agents .

CompoundTarget OrganismIC50 (μM)
9cS. aureus19.01
9fE. coli21.09
9aBacillus subtilis45.17
9bPseudomonas aeruginosa38.21

Anticancer Activity

The hybrid derivatives have also been evaluated for their anticancer properties. Initial screenings indicated that several derivatives exhibited cytotoxic effects on cancer cell lines:

  • Compound 9c : Demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 of approximately 30 μM.
  • Compound 9f : Showed promising results against lung cancer cells (A549) with an IC50 of around 25 μM.

These results underscore the potential of these compounds as lead candidates for further anticancer drug development .

The proposed mechanism of action for these compounds involves the inhibition of key enzymes associated with disease progression:

  • Acetylcholinesterase (AChE) : Compounds were shown to inhibit AChE activity, which is crucial in neurodegenerative diseases like Alzheimer’s.
  • BACE1 : Inhibition of this enzyme is significant for reducing amyloid-beta peptide levels in Alzheimer’s disease.

Kinetic studies revealed that compounds such as 9c and 9l exhibit mixed-type inhibition on AChE and BuChE, indicating their dual binding nature which could be beneficial for therapeutic applications .

Study on Alzheimer's Disease

A study focused on synthesizing new benzimidazole/triazine hybrids aimed at targeting Alzheimer's disease demonstrated that certain derivatives effectively inhibited AChE and BACE1 enzymes. The most potent inhibitors showed IC50 values below the threshold for therapeutic efficacy in Alzheimer’s treatment .

Antimicrobial Efficacy Evaluation

In another study evaluating the antimicrobial efficacy of various benzimidazole derivatives, compounds structurally similar to [1,3,5]Triazino[1,2-a][1,3]benzimidazol-2-amine were tested against multiple bacterial strains. The results indicated that modifications in substituents significantly influenced antimicrobial activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing [1,3,5]Triazino[1,2-a]benzimidazol-2-amine derivatives?

The most widely used method involves cyclocondensation reactions between 2-guanidinobenzimidazole and substituted aldehydes. This reaction is typically catalyzed by piperidine in absolute ethanol under reflux conditions. Purification is achieved via recrystallization, and structural confirmation relies on IR, ¹H NMR, and elemental analysis. For example, 4-aryl derivatives are synthesized by varying the aldehyde substituents (e.g., hydroxyl, methoxy, fluorophenyl), yielding compounds with distinct biological activities .

Q. Which spectroscopic techniques are critical for characterizing these compounds?

Key techniques include:

  • Infrared (IR) spectroscopy to identify functional groups (e.g., NH₂, OH, C-O).
  • ¹H NMR spectroscopy to confirm tautomeric forms and substituent positions (e.g., aromatic protons, methoxy groups).
  • Elemental analysis to verify purity and molecular composition. For instance, IR peaks at ~3264 cm⁻¹ (NH₂) and ¹H NMR signals for aromatic protons (δ 6.8–8.1 ppm) are diagnostic for triazino-benzimidazole derivatives .

Q. What are the primary challenges in achieving regioselectivity during synthesis?

Regioselectivity is influenced by reaction conditions (temperature, solvent) and catalyst choice . For example, microwave-assisted synthesis (as seen in metal-complex studies) can enhance reaction efficiency and selectivity compared to conventional heating. Side products may arise from competing tautomerization or incomplete cyclization, necessitating rigorous purification .

Advanced Research Questions

Q. How does prototropic tautomerism in dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine derivatives influence their biological activity?

NMR studies in DMSO reveal that the 3,4-dihydro tautomer predominates, stabilizing interactions with enzymes like dihydrofolate reductase (DHFR). This tautomeric form enhances hydrogen bonding with active-site residues, as demonstrated by the IC₅₀ value of 10.9 µM for 4,4-dimethyl derivatives against DHFR. Tautomerism thus directly impacts binding affinity and inhibitory potency .

Q. What methodological approaches are used to analyze binding interactions with biomolecules?

  • Molecular docking simulations predict binding modes to targets like adenosine receptors or enzymes.
  • Spectroscopic methods (e.g., fluorescence quenching, UV-Vis titration) quantify binding constants (Kₐ). For example, studies on nitro-phenol derivatives highlight strong interactions with disease-relevant enzymes via π-π stacking and hydrogen bonding .

Q. How do structural modifications (e.g., aryl substituents) affect antinematodal activity?

Substituent polarity and steric effects dictate efficacy. The 4-(3-hydroxyphenyl) derivative (3f) shows 56% anthelmintic activity against Trichinella spiralis at 50 µg/mL, outperforming methoxy- or fluorophenyl analogs. Hydroxyl groups enhance solubility and hydrogen-bonding capacity, critical for parasite membrane disruption .

Q. How can contradictions in biological activity data between derivatives be resolved?

Systematic structure-activity relationship (SAR) studies and in vitro/in silico correlation are essential. For instance, conflicting DHFR inhibition data (e.g., methyl vs. dimethyl derivatives) are resolved by comparing enzyme binding kinetics and computational models of steric hindrance .

Q. What role do computational methods play in optimizing enzyme interactions?

Molecular dynamics simulations and free-energy calculations identify optimal substituent configurations. For example, docking studies on triazino-benzimidazole-adenosine receptor complexes reveal that bulky aryl groups improve selectivity for human A₁ receptors over bovine isoforms, guiding rational design .

Properties

CAS No.

78650-10-9

Molecular Formula

C17H14N6

Molecular Weight

302.33 g/mol

IUPAC Name

4-(1H-indol-3-yl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine

InChI

InChI=1S/C17H14N6/c18-16-21-15(11-9-19-12-6-2-1-5-10(11)12)23-14-8-4-3-7-13(14)20-17(23)22-16/h1-9,15,19H,(H3,18,20,21,22)

InChI Key

LOLKXGYKPBOFBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3N=C(NC4=NC5=CC=CC=C5N34)N

Origin of Product

United States

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